molecular formula C16H14N4O3S3 B2438836 Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1002041-83-9

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2438836
CAS No.: 1002041-83-9
M. Wt: 406.49
InChI Key: JTJFZJLKNMAULN-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Anticancer Activity

A significant application of derivatives similar to Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate in scientific research is their potential in anticancer activity. For example, a study by Karakuş et al. (2018) focused on synthesizing novel derivatives that showed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. The most active compound in this series demonstrated considerable potency with IC50 values of 13.92 ± 0.22 µM and 37.91 ± 0.10 µM against HeLa and HCT116, respectively. This research highlights the potential of thiadiazolyl derivatives in developing new anticancer compounds with high selectivity (Karakuş et al., 2018).

Molecular Aggregation and Bioactivity

Another aspect of research on thiadiazolyl derivatives like this compound concerns their molecular aggregation behavior and its implications for bioactivity. Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazolyl derivatives, revealing the impact of substituent groups on molecular interactions. This study contributes to understanding how molecular structure influences the bioactivity of thiadiazolyl compounds, potentially guiding the design of more effective therapeutic agents (Matwijczuk et al., 2016).

Diuretic Activity

Research by Ergena et al. (2022) explored the diuretic activity of 1,3,4-thiadiazole derivatives, finding that certain 5-methyl-substituted derivatives showed significant increases in the excretion of both water and electrolytes. This suggests potential applications of these compounds in developing new diuretic agents, demonstrating the versatility of thiadiazolyl derivatives in medical research (Ergena et al., 2022).

Molecular Organization in Lipid Bilayers

Another study by Kluczyk et al. (2016) focused on the molecular organization of thiadiazolyl derivatives in lipid bilayers, revealing insights into their interactions with biological membranes. This research has implications for the development of drug delivery systems and the understanding of drug-membrane interactions, highlighting the potential of thiadiazolyl derivatives in pharmaceutical applications (Kluczyk et al., 2016).

Mechanism of Action

Thiopropamine, a thiophene-based compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Properties

IUPAC Name

methyl 4-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-23-13(21)11-6-4-10(5-7-11)9-25-16-20-19-15(26-16)18-14(22)17-12-3-2-8-24-12/h2-8H,9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFZJLKNMAULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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